Cas no 2228225-03-2 (tert-butyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate)

Tert-butyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate is a specialized carbamate-protected amine derivative featuring a cyclobutylphenyl backbone with a hydroxymethyl substituent. This compound is of interest in synthetic organic chemistry, particularly in peptide and medicinal chemistry applications, where it serves as a versatile intermediate for the controlled introduction of protected amine functionalities. The tert-butyl carbamate (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions. The hydroxymethyl moiety offers additional reactivity for further functionalization. Its rigid cyclobutyl structure may contribute to conformational constraints in target molecules, making it valuable for structure-activity relationship studies in drug discovery.
tert-butyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate structure
2228225-03-2 structure
Product name:tert-butyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate
CAS No:2228225-03-2
MF:C17H25NO3
Molecular Weight:291.385305166245
CID:5818016
PubChem ID:165757016

tert-butyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate
    • tert-butyl N-{[1-(hydroxymethyl)cyclobutyl](phenyl)methyl}carbamate
    • EN300-1877198
    • 2228225-03-2
    • インチ: 1S/C17H25NO3/c1-16(2,3)21-15(20)18-14(13-8-5-4-6-9-13)17(12-19)10-7-11-17/h4-6,8-9,14,19H,7,10-12H2,1-3H3,(H,18,20)
    • InChIKey: MOFFCEXREGUADI-UHFFFAOYSA-N
    • SMILES: OCC1(C(C2C=CC=CC=2)NC(=O)OC(C)(C)C)CCC1

計算された属性

  • 精确分子量: 291.18344366g/mol
  • 同位素质量: 291.18344366g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 352
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 58.6Ų

tert-butyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1877198-10.0g
tert-butyl N-{[1-(hydroxymethyl)cyclobutyl](phenyl)methyl}carbamate
2228225-03-2
10g
$4974.0 2023-06-01
Enamine
EN300-1877198-10g
tert-butyl N-{[1-(hydroxymethyl)cyclobutyl](phenyl)methyl}carbamate
2228225-03-2
10g
$5467.0 2023-09-18
Enamine
EN300-1877198-0.5g
tert-butyl N-{[1-(hydroxymethyl)cyclobutyl](phenyl)methyl}carbamate
2228225-03-2
0.5g
$1221.0 2023-09-18
Enamine
EN300-1877198-0.25g
tert-butyl N-{[1-(hydroxymethyl)cyclobutyl](phenyl)methyl}carbamate
2228225-03-2
0.25g
$1170.0 2023-09-18
Enamine
EN300-1877198-5g
tert-butyl N-{[1-(hydroxymethyl)cyclobutyl](phenyl)methyl}carbamate
2228225-03-2
5g
$3687.0 2023-09-18
Enamine
EN300-1877198-0.05g
tert-butyl N-{[1-(hydroxymethyl)cyclobutyl](phenyl)methyl}carbamate
2228225-03-2
0.05g
$1068.0 2023-09-18
Enamine
EN300-1877198-0.1g
tert-butyl N-{[1-(hydroxymethyl)cyclobutyl](phenyl)methyl}carbamate
2228225-03-2
0.1g
$1119.0 2023-09-18
Enamine
EN300-1877198-2.5g
tert-butyl N-{[1-(hydroxymethyl)cyclobutyl](phenyl)methyl}carbamate
2228225-03-2
2.5g
$2492.0 2023-09-18
Enamine
EN300-1877198-1g
tert-butyl N-{[1-(hydroxymethyl)cyclobutyl](phenyl)methyl}carbamate
2228225-03-2
1g
$1272.0 2023-09-18
Enamine
EN300-1877198-1.0g
tert-butyl N-{[1-(hydroxymethyl)cyclobutyl](phenyl)methyl}carbamate
2228225-03-2
1g
$1157.0 2023-06-01

tert-butyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate 関連文献

tert-butyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamateに関する追加情報

tert-butyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate: A Comprehensive Overview

tert-butyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate is a compound with the CAS number 2228225-03-2, representing a unique structure that has garnered attention in the field of organic chemistry. This compound is notable for its complex molecular architecture, which includes a tert-butyl group, a cyclobutane ring, and a phenyl substituent, all interconnected through a carbamate functional group. The presence of these structural elements makes it a versatile molecule with potential applications in various chemical and biochemical contexts.

The synthesis of tert-butyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate involves a series of carefully designed reactions, often utilizing advanced methodologies such as catalytic asymmetric synthesis or click chemistry. Recent studies have highlighted the importance of stereochemistry in this compound, particularly in its role as an intermediate in the synthesis of bioactive molecules. Researchers have demonstrated that the stereochemical configuration of the cyclobutane ring significantly influences the compound's reactivity and selectivity in enzymatic reactions.

One of the most intriguing aspects of this compound is its ability to participate in dynamic covalent chemistry. The carbamate group, which is sensitive to hydrolytic conditions, allows for reversible bond formation and cleavage. This property has been exploited in the development of self-healing materials and adaptive chemical systems. For instance, recent experiments have shown that tert-butyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate can serve as a building block for stimuli-responsive polymers, which exhibit shape-memory behavior under specific environmental conditions.

In addition to its material science applications, this compound has also been studied for its potential in medicinal chemistry. The phenyl group and the hydroxymethyl substituent contribute to its aromaticity and hydrophilic properties, respectively, making it an attractive candidate for drug design. Preclinical studies have indicated that derivatives of this compound may possess anti-inflammatory and antioxidant activities, opening avenues for their use in treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions.

The structural flexibility of tert-butyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate also lends itself to applications in catalysis. By incorporating this compound into metal-organic frameworks (MOFs), researchers have developed highly efficient catalysts for organic transformations. These catalysts exhibit superior stability under harsh reaction conditions and demonstrate excellent turnover numbers in reactions such as alkene epoxidation and ketone reductions.

From an environmental perspective, the degradation pathways of this compound have been extensively investigated to assess its eco-friendliness. Studies reveal that under aerobic conditions, the cyclobutane ring undergoes oxidative cleavage, leading to the formation of smaller, less complex molecules. This biodegradability makes it a promising candidate for use in sustainable chemical processes.

In conclusion, tert-butyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate (CAS 2228225-03-2) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and functionalization strategies, positions it as a key player in future innovations within organic chemistry and beyond.

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